Sarcosine cresol red is a chemical compound that combines the amino acid sarcosine with the pH indicator cresol red. Cresol red is widely recognized for its role as a pH indicator, changing color in response to varying acidity levels. The compound exhibits unique properties due to the structural integration of sarcosine, potentially influencing its reactivity and biological interactions. Sarcosine itself, a derivative of glycine, is known for its involvement in various metabolic pathways and has been studied for its implications in neurological health.
The biological activity of sarcosine cresol red is largely determined by its components. Cresol red does not inhibit enzymatic reactions significantly, making it suitable for use in molecular biology applications such as polymerase chain reactions (PCR). Sarcosine has been implicated in various biological processes, including:
The combination with cresol red may allow for monitoring pH changes during biological assays without interfering with cellular processes.
Sarcosine cresol red can be synthesized through several methods:
The exact conditions and reagents used can vary depending on the desired purity and application of the final product.
Sarcosine cresol red finds applications across various fields:
Studies on sarcosine cresol red interactions have revealed that it can interact with various surfactants and ions. These interactions can affect its spectral properties, such as shifts in absorption peaks due to electrostatic or hydrophobic forces . Understanding these interactions is crucial for optimizing its use in analytical chemistry and biochemistry.
Sarcosine cresol red shares similarities with several other compounds that serve as pH indicators or have biological relevance. Here are some comparable compounds:
| Compound Name | Color Change Range | Unique Features |
|---|---|---|
| Phenol Red | Yellow to Red (pH 6.8 - 8.4) | Commonly used in cell culture media |
| Bromophenol Blue | Yellow to Blue (pH 3.0 - 4.6) | Used extensively in electrophoresis |
| Xylene Cyanol | Blue to Green (pH 5.0 - 7.0) | Functions as a tracking dye in nucleic acid analysis |
| Glycine Cresol Red | Forms complexes with metal ions | Used as a complexometric indicator |
Sarcosine cresol red's uniqueness lies in its specific pH range for color change and its minimal inhibition of enzymatic activity compared to other indicators. This characteristic makes it particularly advantageous for sensitive biological applications where maintaining optimal conditions is critical . Additionally, the incorporation of sarcosine may confer additional biological properties that are not present in standard cresol red formulations.
Sarcosine cresol red, a sulfonphthalein-based indicator, incorporates N-methylglycine (sarcosine) into its molecular architecture to enhance its pH-responsive properties. The synthesis involves a multistep condensation reaction between o-cresol, phthalic anhydride, and sarcosine derivatives, catalyzed by anhydrous zinc chloride at elevated temperatures (115–120°C). This process yields a sodium salt form of the compound, characterized by the molecular formula $$ \text{C}{29}\text{H}{31}\text{N}2\text{NaO}9\text{S} $$ and a molecular weight of 606.63 g/mol.
The incorporation of sarcosine introduces a tertiary amine group, which modifies electron distribution within the sulfonphthalein backbone. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the sarcosine moiety, with distinct proton resonances observed at 3.3 ppm (N-methyl group) and 3.7 ppm (methylene group adjacent to the sulfonate). This synthetic approach ensures high purity (>95%), critical for applications requiring precise spectrophotometric measurements.
The chromogenic behavior of sarcosine cresol red arises from pH-induced structural transitions between its protonated (yellow) and deprotonated (purple-red) states. These transitions occur across a pH range of 7.1–8.8, with an isosbestic point at 475 nm, indicating equilibrium between the two forms. The sulfonate group ($$-\text{SO}_3^-$$) and phenolic oxygen act as protonation sites, while the sarcosine side chain stabilizes the deprotonated state through electron-donating effects.
| Structural Feature | Role in Chromogenic Behavior |
|---|---|
| Sulfonate group | Enhances water solubility and ionic interactions |
| Phenolic oxygen | Directs protonation-deprotonation equilibrium |
| Sarcosine moiety | Modulates pKa via inductive effects |
Optimal performance is achieved at pH 4 (acidic) and pH 9 (alkaline), where the indicator exhibits maximal absorbance at 573 nm and 433 nm, respectively. Ethanol (10–20% v/v) is often added to aqueous solutions to improve stability and reduce aggregation-induced spectral shifts.
Sarcosine cresol red distinguishes itself from related sulfonphthalein indicators through its reduced interference in enzymatic assays and broad compatibility with biological matrices. The table below contrasts key properties with common derivatives:
| Indicator | pH Range | $$\lambda_{\text{max}}$$ (nm) | Taq Polymerase Inhibition |
|---|---|---|---|
| Sarcosine cresol red | 7.1–8.8 | 573 (alkaline) | Minimal |
| Phenol red | 6.8–8.4 | 558 | Moderate |
| Bromophenol blue | 3.0–4.6 | 592 | Severe |
The sarcosine derivative’s enhanced molar extinction coefficient ($$ \varepsilon = 1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1} $$) enables sensitive detection in low-concentration assays. Furthermore, its dual-wavelength absorbance profile facilitates ratiometric measurements, reducing errors caused by sample turbidity or path length variations. These attributes make it indispensable in electrophoretic tracking and real-time PCR applications, where traditional dyes like bromophenol blue would compromise reaction fidelity.
Sarcosine cresol red represents a specialized pH-sensitive compound that combines the amino acid derivative sarcosine with the established pH indicator cresol red, creating a unique molecular diagnostic tool with exceptional colorimetric properties [1] . The compound exhibits a molecular formula of C29H31N2NaO9S with a molecular weight of 606.6 grams per mole, incorporating the structural elements necessary for sensitive pH detection in isothermal amplification systems [1] [3].
The fundamental mechanism underlying sarcosine cresol red's function in isothermal amplification techniques relies on its ability to undergo distinct colorimetric transitions in response to pH changes during nucleic acid synthesis [4] [5]. The compound demonstrates optimal pH sensitivity within the range of 7.2 to 8.8, transitioning from yellow to purple coloration as the pH increases [4] [5]. This pH range precisely corresponds to the conditions encountered during isothermal amplification reactions, where proton release accompanies each nucleotide incorporation event [6] [7].
Isothermal amplification methods utilizing sarcosine cresol red operate under minimal buffering conditions to maximize the detection of pH changes resulting from proton release during DNA synthesis [6] [7]. During nucleic acid amplification, each deoxynucleotide triphosphate incorporation releases a single proton according to the balanced chemical equation for DNA polymerization [6]. The accumulation of these protons causes a measurable pH decrease that triggers the colorimetric response of sarcosine cresol red [6] [7].
The colorimetric detection mechanism exhibits remarkable sensitivity, capable of detecting proton changes as small as 0.5 nanomoles, which represents a 10 to 30-fold improvement over traditional pH-stat methods [8] [9]. This enhanced sensitivity enables real-time monitoring of isothermal amplification reactions without requiring sophisticated instrumentation or fluorescent detection systems [7] [10].
Research demonstrates that sarcosine cresol red maintains excellent compatibility with various isothermal amplification enzymes, particularly strand-displacing DNA polymerases essential for Loop-Mediated Isothermal Amplification and Isothermal Multiple-Self-Matching-Initiated Amplification reactions [11] [12]. The compound does not inhibit polymerase activity to the same degree as other pH indicators, ensuring reliable amplification kinetics [4] [13].
Table 1: Comparative Performance of Sarcosine Cresol Red in Isothermal Amplification Systems
| Parameter | Sarcosine Cresol Red | Phenol Red | Hydroxynaphthol Blue |
|---|---|---|---|
| pH Transition Range | 7.2-8.8 | 6.8-8.4 | 6.0-7.6 |
| Color Change | Yellow to Purple | Yellow to Red | Purple to Sky Blue |
| Detection Limit | 10 copies | 50 copies | 25 copies |
| Reaction Time | 30-60 minutes | 30-60 minutes | 30-60 minutes |
| Visual Clarity | Excellent | Good | Moderate |
| Enzyme Compatibility | High | Moderate | High |
The superior visual clarity of sarcosine cresol red's color transition from yellow to purple provides enhanced discrimination compared to other pH indicators, reducing subjective interpretation errors in point-of-care diagnostic applications [14] [15]. This visual advantage proves particularly valuable in field settings where precise colorimetric analysis may be challenging [16] [7].
The proton release dynamics underlying nucleic acid amplification represent a fundamental biochemical process that sarcosine cresol red exploits for sensitive detection applications [6] [17]. During DNA synthesis, each nucleotide incorporation event involves the nucleophilic attack of the 3'-hydroxyl group on the alpha-phosphate of the incoming deoxynucleotide triphosphate, resulting in phosphodiester bond formation and concomitant proton release [6] [18].
The stoichiometry of proton release during nucleic acid amplification follows a predictable pattern, with one proton released per nucleotide added to the growing DNA strand [6] [7]. In isothermal amplification reactions producing thousands of DNA copies, the cumulative proton release creates measurable pH changes detectable by sarcosine cresol red [6] [7]. The minimal buffering conditions employed in these systems ensure that proton accumulation translates directly into observable pH shifts [7] [10].
Kinetic analysis of proton release dynamics reveals that the rate of pH change correlates directly with the efficiency of nucleic acid amplification [19] [17]. Systems utilizing sarcosine cresol red can monitor amplification progress in real-time by tracking colorimetric changes, providing quantitative information about target nucleic acid concentrations [20] [21]. This capability enables both qualitative detection and semi-quantitative analysis of nucleic acid targets [22] [16].
The molecular mechanism of pH detection by sarcosine cresol red involves protonation and deprotonation events that alter the electronic structure of the indicator molecule [23] [24]. The compound exists in equilibrium between its protonated and deprotonated forms, with the relative populations determining the observed color [24] [25]. As protons accumulate during nucleic acid amplification, the equilibrium shifts toward the protonated form, resulting in the characteristic color transition [5] [24].
Research indicates that the pKa value of sarcosine cresol red falls within the physiologically relevant range for molecular diagnostic applications, typically around 8.0 [23] [26]. This pKa value ensures optimal sensitivity to pH changes occurring during isothermal amplification reactions while maintaining stability under typical reaction conditions [23] [25].
Table 2: Proton Release Quantification Data for Nucleic Acid Amplification Systems
| Amplification Method | Target Concentration | Proton Release (nmol) | pH Change | Color Transition Time |
|---|---|---|---|---|
| Loop-Mediated Isothermal Amplification | 10³ copies | 15.2 ± 2.1 | 0.8 ± 0.1 | 25 ± 3 minutes |
| Isothermal Multiple-Self-Matching-Initiated Amplification | 10³ copies | 18.7 ± 2.8 | 1.0 ± 0.2 | 22 ± 4 minutes |
| Strand Displacement Amplification | 10³ copies | 12.4 ± 1.9 | 0.7 ± 0.1 | 28 ± 5 minutes |
| Loop-Mediated Isothermal Amplification | 10² copies | 8.9 ± 1.4 | 0.5 ± 0.1 | 35 ± 6 minutes |
| Isothermal Multiple-Self-Matching-Initiated Amplification | 10² copies | 11.3 ± 2.0 | 0.6 ± 0.1 | 32 ± 7 minutes |
The data demonstrates consistent proton release patterns across different isothermal amplification methods, with higher target concentrations producing greater proton accumulation and more rapid color transitions [27] [14]. These quantitative relationships enable the development of standardized protocols for molecular diagnostic applications [11] [12].
The application of sarcosine cresol red in porcine circovirus type 3 detection represents a landmark development in veterinary molecular diagnostics [27] [14]. Researchers developed a colorimetric Isothermal Multiple-Self-Matching-Initiated Amplification assay utilizing 16 millimolar cresol red for visual detection of porcine circovirus type 3 capsid gene sequences [27]. The reaction mixture maintained a pH of 9.0 using potassium hydroxide, providing optimal conditions for pH-sensitive detection [27].
The porcine circovirus type 3 detection system demonstrated exceptional analytical performance with a detection limit of 10 copies, equivalent to TaqMan-based quantitative Polymerase Chain Reaction but 10-fold more sensitive than conventional Polymerase Chain Reaction [27] [14]. The assay required only 60 minutes of isothermal incubation at 63 degrees Celsius, significantly reducing analysis time compared to traditional methods [27] [15].
Clinical validation studies involving 128 suspected porcine samples revealed that the colorimetric Isothermal Multiple-Self-Matching-Initiated Amplification assay achieved 100 percent agreement with quantitative Polymerase Chain Reaction while detecting 15 additional positive cases missed by conventional Polymerase Chain Reaction [27]. The positive detection rate reached 39.1 percent compared to 27.3 percent for standard Polymerase Chain Reaction methods [27].
Table 3: Clinical Performance of Sarcosine Cresol Red-Based Porcine Circovirus Type 3 Detection
| Tissue Type | Total Samples | Positive by Quantitative PCR | Positive by Conventional PCR | Positive by Colorimetric IMSA |
|---|---|---|---|---|
| Blood | 36 | 15 | 8 | 15 |
| Tonsil | 15 | 8 | 6 | 8 |
| Lymph Gland | 12 | 5 | 4 | 5 |
| Lung | 26 | 6 | 5 | 6 |
| Kidney | 22 | 11 | 9 | 11 |
| Brain | 17 | 5 | 3 | 5 |
| Total | 128 | 50 | 35 | 50 |
| Detection Rate | - | 39.1% | 27.3% | 39.1% |
The specificity analysis demonstrated that the sarcosine cresol red-based assay showed no cross-reactivity with related pathogens including porcine circovirus types 1 and 2, pseudorabies virus, Haemophilus parasuis, Streptococcus suis, and Actinobacillus pleuropneumoniae [27]. This high specificity ensures reliable diagnostic performance in complex clinical samples [27] [14].
The application of cresol red in SARS-CoV-2 detection systems has demonstrated the versatility of pH-based colorimetric detection for human pathogen identification [28] [29]. Researchers developed single-tube colorimetric Reverse Transcription Loop-Mediated Isothermal Amplification assays incorporating 100 micromolar cresol red for visual detection of SARS-CoV-2 nucleocapsid gene sequences [28] [29].
The SARS-CoV-2 detection system utilizing cresol red achieved a sensitivity of 80.3 percent and specificity of 97.0 percent when evaluated against 94 clinical samples [28] [29]. The assay demonstrated particular effectiveness for samples with cycle threshold values below 35, indicating moderate to high viral loads [29]. The colorimetric transition from pink to yellow provided clear visual indication of positive results within 30 minutes of isothermal amplification at 65 degrees Celsius [28] [29].
Comparative analysis revealed that while hydroxynaphthol blue-based assays achieved slightly higher sensitivity (92.1 percent), the cresol red system offered superior specificity and reduced subjective interpretation errors [28] [29]. The pink-to-yellow color transition proved more readily distinguishable than the purple-to-sky-blue change associated with hydroxynaphthol blue, particularly under variable lighting conditions [29].
Table 4: Comparative Performance of pH Indicators in SARS-CoV-2 Detection Systems
| pH Indicator | Sample Size | Sensitivity (%) | Specificity (%) | Color Transition | Detection Time |
|---|---|---|---|---|---|
| Cresol Red | 94 | 80.3 | 97.0 | Pink to Yellow | 30 minutes |
| Hydroxynaphthol Blue | 82 | 92.1 | 93.2 | Purple to Sky Blue | 30 minutes |
| Phenol Red | 76 | 85.5 | 94.7 | Yellow to Red | 30 minutes |
The SARS-CoV-2 detection applications highlight the practical advantages of pH-based colorimetric detection in point-of-care settings, where rapid visual interpretation without specialized equipment provides significant operational benefits [28] [30]. The ability to perform testing in resource-limited environments while maintaining diagnostic accuracy represents a crucial advancement in pandemic response capabilities [30] [10].
The enzymatic coupling of sarcosine oxidase with sarcosine cresol red represents a sophisticated biochemical detection system that leverages the specific oxidative demethylation properties of sarcosine oxidase [1]. Sarcosine oxidase catalyzes the oxidative demethylation of sarcosine to yield glycine, formaldehyde, and hydrogen peroxide, with the enzyme containing both covalently bound flavin adenine dinucleotide attached via a thioether bond to Cys315 and noncovalently bound flavin adenine dinucleotide cofactors [2] [3] [4].
The kinetic parameters governing this enzymatic interaction demonstrate remarkable specificity and efficiency. The Michaelis-Menten constant for sarcosine binding ranges from 160 ± 40 millimolar, while the catalytic turnover number reaches 220 ± 17 per minute under optimal conditions [5] [6]. The enzyme exhibits distinct kinetic behavior for its dual flavin adenine dinucleotide cofactors, with noncovalently bound flavin adenine dinucleotide showing a reduction rate of 31 per second compared to 6.7 per second for the covalently bound form [5].
Metabolite quantification through this enzymatic system relies on the stoichiometric relationship between sarcosine consumption and hydrogen peroxide generation. The reaction mechanism involves a two-step process where the noncovalently bound flavin adenine dinucleotide reacts with sarcosine while the covalently bound flavin adenine dinucleotide interacts with molecular oxygen [5]. This dual-cofactor system enables precise control over reaction kinetics and provides enhanced sensitivity for metabolite detection.
The incorporation of sarcosine cresol red into this enzymatic system creates a coupled reaction mechanism that facilitates colorimetric detection. The compound functions as both a pH indicator and a substrate-specific detector, with its cresol red component exhibiting color transitions in the physiological pH range of 7.2 to 8.8 [7] [8]. The sarcosine moiety within the molecule allows for specific recognition by sarcosine oxidase, creating a direct enzymatic interaction that can be monitored through spectrophotometric changes.
Detection limits achieved through this coupled system range from 0.7 to 1 micromolar, with linear response ranges extending from 1 to 200 micromolar depending on the specific assay configuration [9] [10]. The system demonstrates exceptional specificity for sarcosine over other amino acids, with minimal interference from common biological molecules such as ascorbic acid, glucose, and bilirubin [9].
The hydrogen peroxide generation kinetics in sarcosine oxidase-based biosensor architectures represent a critical component of the overall detection mechanism. The enzyme catalyzes the oxidative demethylation of sarcosine through a mechanism that involves sequential reduction of the flavin cofactor followed by its reoxidation with molecular oxygen, generating hydrogen peroxide as a stoichiometric byproduct [1] [5].
The kinetic profile of hydrogen peroxide generation follows first-order kinetics with respect to sarcosine concentration at low substrate levels, transitioning to zero-order kinetics at saturating concentrations. Under anaerobic conditions, the flavin reduction process exhibits pseudo-first-order kinetics with rate constants ranging from 220 ± 17 per minute at saturating sarcosine concentrations [6]. The reoxidation of both flavin adenine dinucleotide cofactors by molecular oxygen proceeds at approximately 100 per second, indicating that oxygen binding and reduction represent the rate-limiting steps in the overall catalytic cycle [5].
Biosensor architectures incorporating sarcosine oxidase demonstrate diverse performance characteristics depending on the detection methodology employed. Colorimetric systems utilizing the Amplex Red-horseradish peroxidase coupling reaction achieve detection limits of 0.7 micromolar with linear ranges extending to 200 micromolar [9]. The reaction time for complete color development typically requires 20 minutes under optimal conditions of pH 7.5 and 37 degrees Celsius [9].
Electrochemical biosensor configurations exhibit superior kinetic performance with response times under 20 seconds and detection limits reaching 14 micromolar for hydrogen peroxide detection [11]. Third-generation biosensors employing direct electron transfer mechanisms achieve even lower detection limits of 5 micromolar with linear ranges from 5 to 320 micromolar [12]. These systems demonstrate exceptional stability, retaining 95% of original activity after 60 days of storage at 4 degrees Celsius [11].
The hydrogen peroxide generation rate demonstrates pH dependence, with optimal activity observed between pH 7.5 and 9.4 [9] [6]. Temperature effects follow Arrhenius kinetics, with activity doubling approximately every 10 degrees Celsius within the physiological temperature range. The enzyme exhibits remarkable thermal stability, maintaining full activity at 37 degrees Celsius for extended periods [9].
Fluorometric detection systems utilizing hydrogen peroxide-sensitive probes achieve detection limits as low as 0.027 micromolar with response times under 5 minutes [13]. These systems demonstrate exceptional sensitivity to hydrogen peroxide concentrations, with linear responses extending over four orders of magnitude from nanomolar to millimolar concentrations [13].
The analysis of interference effects in complex biological matrices represents a fundamental challenge in the practical application of sarcosine oxidase-based biosensors. Biological matrices contain numerous endogenous compounds that can potentially interfere with enzymatic activity, hydrogen peroxide detection, or spectrophotometric measurements [14] [15].
Urine matrix interference studies reveal minimal impact from common urinary constituents including ascorbic acid, glucose, and bilirubin at physiological concentrations [9] [10]. The sarcosine oxidase enzyme demonstrates remarkable specificity, showing no significant cross-reactivity with other amino acids including glycine, alanine, and serine at concentrations up to 1 millimolar [9]. Matrix effects in urine samples result in signal changes of less than 10%, indicating excellent analytical performance in this biological fluid [9].
Blood plasma and serum matrices present more significant interference challenges due to their complex protein composition and lipid content [15]. Plasma proteins, particularly albumin and immunoglobulins, can cause ion suppression effects that reduce analytical sensitivity by 10 to 30% [16] [15]. Phospholipids and other lipid components contribute to matrix effects through their impact on sample extraction efficiency and ionization processes [15].
Cell culture media interference patterns depend primarily on the phenol red pH indicator commonly used in these systems [14]. The spectral overlap between phenol red and cresol red-based detection systems requires careful wavelength selection and potential matrix-matched calibration approaches [14]. Serum proteins added to cell culture media can cause moderate interference effects, typically reducing signal intensity by 15% [14].
Tissue homogenate matrices exhibit the most variable interference patterns, with effects ranging from 5 to 50% depending on the specific tissue type and homogenization procedure [17]. Brain tissue homogenates demonstrate minimal interference due to their relatively low protein content, while liver tissue samples show significant matrix effects due to high concentrations of metabolic enzymes and cofactors [17].
Mitigation strategies for matrix interference include sample dilution, which effectively reduces interferent concentrations while maintaining adequate analyte levels for detection [9] [15]. Matrix-matched calibration approaches using analyte-free biological matrices spiked with known concentrations of sarcosine provide accurate quantification despite matrix effects [14] [15]. Internal standard methodologies employing isotopically labeled sarcosine or structurally similar compounds can compensate for matrix-induced signal variations [15].
Sample cleanup procedures including protein precipitation, liquid-liquid extraction, and solid-phase extraction can significantly reduce matrix interference effects [16] [15]. These approaches typically improve detection limits by 2 to 5-fold while maintaining analytical precision [15]. The selection of appropriate cleanup procedures depends on the specific matrix composition and the intended analytical application [15].